molecular formula C9H9F2NO2 B7808588 N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

Cat. No.: B7808588
M. Wt: 201.17 g/mol
InChI Key: TUXZKNATTMJEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound characterized by its unique structure, which includes a benzodioxole ring with two fluorine atoms and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Direct Fluorination: Starting from 2H-1,3-benzodioxol-5-amine, the compound can be directly fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with ethylamine in the presence of a base.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and pressure, are carefully controlled to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzodioxole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base like triethylamine.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduced fluorinated compounds and amines.

  • Substitution Products: Alkylated or aminated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical potential. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,2-Difluoro-1,3-benzodioxole: Similar structure but lacks the ethylamine group.

  • 2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group instead of difluoro and an amine group.

  • 5-bromo-2,2-difluoro-1,3-benzodioxole: Similar difluoro structure with a bromine atom instead of an amine group.

Uniqueness: N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is unique due to its combination of fluorine atoms and the ethylamine group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-ethyl-2,2-difluoro-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-12-6-3-4-7-8(5-6)14-9(10,11)13-7/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXZKNATTMJEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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